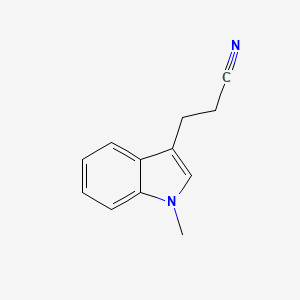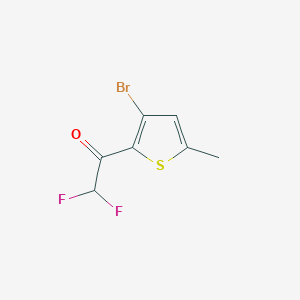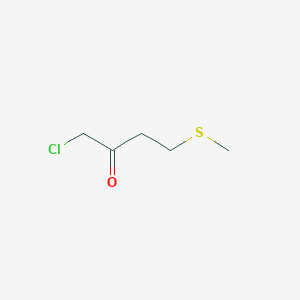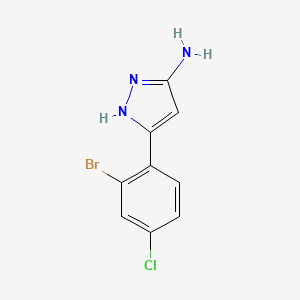
6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid is a synthetic organic compound characterized by its unique structure, which includes an indane core with amino and carboxylic acid functional groups, as well as two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indane Core: The indane core can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amination and Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the indane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate: This compound shares a similar core structure but differs in the position of the carboxylate group and the presence of a methyl ester.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another compound with a similar indane core but different functional groups and substitution patterns.
Uniqueness: 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid stands out due to its specific combination of functional groups and fluorine atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5F2NO4 |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
6-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)14-5-2-3(11)1-4(7(12)13)6(5)15-8/h1-2H,11H2,(H,12,13) |
Clé InChI |
FLKIUWNYPDJWFV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(=O)O)OC(O2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
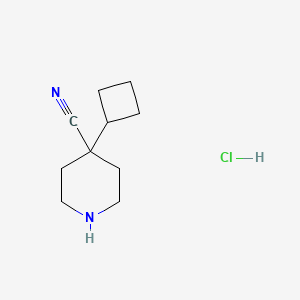
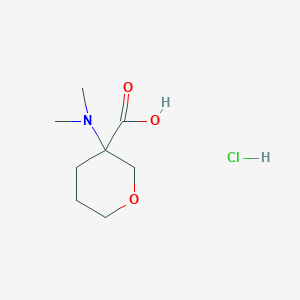
![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)
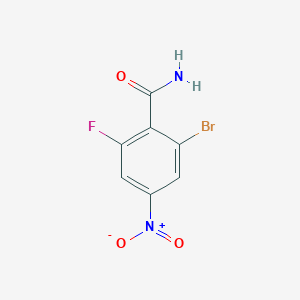
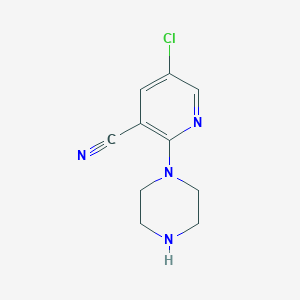
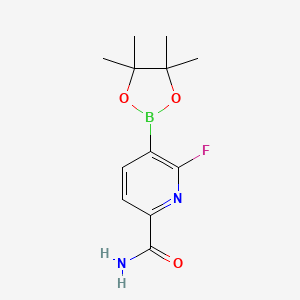
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)
